3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
“3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, a significant heterocyclic system in natural products and drugs . Carbazoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Flexible and Electronic Applications
A study by Hinz (2019) on carbazole-based substituents, including derivatives similar to 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole, showcased their potential in main-group and transition-metal chemistry due to their flexible bulkiness and electronic non-innocence. These properties make them suitable for various applications, including electronic materials and catalysts (Hinz, 2019).
Photovoltaic and Light-emitting Applications
Venkateswararao et al. (2014) synthesized organic dyes containing carbazole as a donor and π-linker, demonstrating their efficiency as sensitizers for dye-sensitized solar cells (DSSCs). The introduction of tert-butyl groups at specific positions significantly influenced the optical and electrochemical properties, indicating the critical role of structural modification on performance (Venkateswararao et al., 2014).
Sensing and Detection Technologies
A study by Sun et al. (2017) on carbazole modified salicylaldimines and their difluoroboron complexes highlighted the importance of tert-butyl and trifluoromethyl groups in organogelation, which significantly affects the materials' piezofluorochromic behaviors. These findings suggest potential applications in stimuli-responsive multifunctional soft materials, beneficial for sensing technologies (Sun et al., 2017).
Pharmaceutical and Herbicide Research
Research into the antitumor and herbicidal activities of carbazole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, has shown promising results. Mendes et al. (2019) discovered that these compounds could act as post-emergent herbicides by affecting photosystem II in plants. Similarly, Murali et al. (2017) identified specific carbazole derivatives as potent antitumor agents, demonstrating the potential for development into therapeutic drugs (Mendes et al., 2019); (Murali et al., 2017).
Advanced Material Development
Li et al. (2021) demonstrated the synthesis of 9-borafluorene derivatives with 3,6-di-tert-butyl carbazole-functionalization, achieving nearly 100% photoluminescence quantum yields. This high performance indicates potential applications in bioimaging and light-emitting devices (Li et al., 2021).
Biochemical Analysis
Biochemical Properties
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to decreased metabolism of substrates and accumulation of these compounds in the body. Additionally, this compound may activate or inhibit other enzymes and receptors, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or certain chemicals . Long-term exposure to this compound in in vitro or in vivo studies has been shown to affect cellular function, including changes in cell viability, proliferation, and apoptosis. These effects may be due to the compound’s interactions with cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolism of this compound can affect metabolic flux and the levels of other metabolites in the body. Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRQRPFXZFMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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